ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple fused rings, including pyrazole, thieno, triazolo, and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole derivative, followed by the introduction of thieno and triazolo rings through cyclization reactions. The final step often involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
Imidazoles: Known for their broad range of biological activities.
Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Triazoles: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
What sets ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate apart is its unique combination of fused rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C16H16N6O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-(1,5-dimethylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C16H16N6O2S/c1-5-24-16(23)12-9(3)11-14-18-13(10-6-8(2)21(4)19-10)20-22(14)7-17-15(11)25-12/h6-7H,5H2,1-4H3 |
InChI Key |
JPDBGHPYBLYWPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=NN(C(=C4)C)C)C |
Origin of Product |
United States |
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